molecular formula C15H20O4 B090759 (1-Phenylpentyl) hydrogen succinate CAS No. 135-36-4

(1-Phenylpentyl) hydrogen succinate

Cat. No. B090759
CAS RN: 135-36-4
M. Wt: 264.32 g/mol
InChI Key: NIACDRXJTWKKRD-UHFFFAOYSA-N
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Description

(1-Phenylpentyl) hydrogen succinate, also known as PP-1, is a chemical compound that belongs to the class of succinic acid derivatives. PP-1 has been widely studied for its potential applications in the field of medicine and biochemistry.

Mechanism Of Action

The mechanism of action of (1-Phenylpentyl) hydrogen succinate is not fully understood. However, it has been suggested that (1-Phenylpentyl) hydrogen succinate exerts its effects through the modulation of various signaling pathways in the body, including the NF-κB and Nrf2 pathways. (1-Phenylpentyl) hydrogen succinate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in the progression of various diseases.

Biochemical And Physiological Effects

(1-Phenylpentyl) hydrogen succinate has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to improve cognitive function in animal models of Alzheimer's disease. (1-Phenylpentyl) hydrogen succinate has also been shown to reduce the growth and proliferation of cancer cells, as well as to improve cardiovascular function.

Advantages And Limitations For Lab Experiments

(1-Phenylpentyl) hydrogen succinate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, (1-Phenylpentyl) hydrogen succinate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (1-Phenylpentyl) hydrogen succinate. One potential area of research is the development of more efficient synthesis methods for (1-Phenylpentyl) hydrogen succinate, as well as the optimization of its biological activity. Another area of research is the investigation of the potential use of (1-Phenylpentyl) hydrogen succinate in the treatment of other diseases, such as diabetes and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of (1-Phenylpentyl) hydrogen succinate and its potential side effects.

Synthesis Methods

(1-Phenylpentyl) hydrogen succinate can be synthesized through a multi-step process that involves the reaction of 1-phenylpentan-1-ol with succinic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure (1-Phenylpentyl) hydrogen succinate.

Scientific Research Applications

(1-Phenylpentyl) hydrogen succinate has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. (1-Phenylpentyl) hydrogen succinate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of cancer and cardiovascular diseases.

properties

CAS RN

135-36-4

Product Name

(1-Phenylpentyl) hydrogen succinate

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

4-oxo-4-(1-phenylpentoxy)butanoic acid

InChI

InChI=1S/C15H20O4/c1-2-3-9-13(12-7-5-4-6-8-12)19-15(18)11-10-14(16)17/h4-8,13H,2-3,9-11H2,1H3,(H,16,17)

InChI Key

NIACDRXJTWKKRD-UHFFFAOYSA-N

SMILES

CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O

Canonical SMILES

CCCCC(C1=CC=CC=C1)OC(=O)CCC(=O)O

Other CAS RN

135-36-4

Origin of Product

United States

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